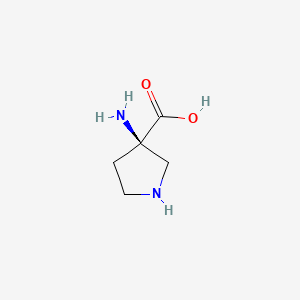
Dodeconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodeconium is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is a member of the alkane family, characterized by its long carbon chain. The compound is known for its stability and versatility, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodeconium typically involves the hydrogenation of dodecane, a twelve-carbon alkane. This process requires a catalyst, often platinum or palladium, and is conducted under high pressure and temperature conditions. The reaction can be represented as follows:
C12H26+H2→C12H28
Industrial Production Methods
In an industrial setting, this compound is produced through a similar hydrogenation process but on a much larger scale. The use of continuous flow reactors allows for the efficient production of large quantities of the compound. The reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dodeconium undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can form dodecanol and dodecanoic acid.
Reduction: The compound can be reduced to form smaller alkanes.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming compounds like dodecyl chloride.
Common Reagents and Conditions
Oxidation: Requires oxygen or an oxidizing agent like potassium permanganate.
Reduction: Typically involves hydrogen gas and a metal catalyst.
Substitution: Halogenation requires halogens like chlorine or bromine and is often conducted under UV light.
Major Products
Oxidation: Dodecanol, Dodecanoic acid
Reduction: Smaller alkanes (e.g., decane, octane)
Substitution: Dodecyl chloride, Dodecyl bromide
Scientific Research Applications
Dodeconium has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its potential as a biofuel due to its high energy content.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dodeconium exerts its effects varies depending on its application. In biological systems, it interacts with cell membranes, disrupting their structure and function. This property is particularly useful in its antimicrobial applications. In chemical reactions, its long carbon chain provides a stable backbone that can undergo various transformations.
Comparison with Similar Compounds
Similar Compounds
Dodecane: A twelve-carbon alkane similar to Dodeconium but without the additional hydrogen atoms.
Dodecanol: An alcohol derivative of this compound.
Dodecanoic Acid: A carboxylic acid derivative of this compound.
Uniqueness
This compound’s unique properties, such as its stability and versatility, make it distinct from other similar compounds
Properties
CAS No. |
3818-69-7 |
|---|---|
Molecular Formula |
C38H78ClN2O4+ |
Molecular Weight |
662.5 g/mol |
IUPAC Name |
(2-dodecoxy-2-oxoethyl)-[6-[(2-dodecoxy-2-oxoethyl)-dimethylazaniumyl]hexyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C38H78N2O4.ClH/c1-7-9-11-13-15-17-19-21-25-29-33-43-37(41)35-39(3,4)31-27-23-24-28-32-40(5,6)36-38(42)44-34-30-26-22-20-18-16-14-12-10-8-2;/h7-36H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
KURFLXDTVQVXIG-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-] |
Synonyms |
dichloride hexamethylene-1,6-(N-dimethylcarbdodecyloxymethyl)ammonium dodeconium dodonium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















